

Application Notes and Protocols: Transcriptomic Analysis of *Trypanosoma brucei* Treated with Acoziborole

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Compound of Interest

Compound Name: Acoziborole

Cat. No.: B605153

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acoziborole is a groundbreaking single-dose, oral medication for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by the parasite *Trypanosoma brucei*.^{[1][2]} Developed by the Drugs for Neglected Diseases initiative (DNDi) in collaboration with Scynexis Inc., **acoziborole** represents a significant advancement over previous treatments which were often toxic and required lengthy intravenous administration.^[1] This document provides a detailed overview of the transcriptomic changes observed in *T. brucei* upon treatment and in the development of resistance to **acoziborole**, along with the associated experimental protocols.

Acoziborole's primary mechanism of action is the inhibition of the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a crucial nuclear mRNA processing endonuclease in the parasite.^{[3][4][5]} This inhibition disrupts mRNA processing, leading to downstream effects on protein translation and ultimately parasite survival.^{[6][7]} Studies have also revealed that **acoziborole** treatment causes significant disruptions in S-adenosyl-L-methionine (AdoMet) metabolism.^{[3][4][5]}

Data Presentation: Summary of Transcriptomic Changes in Acoziborole-Resistant *T. brucei*

Transcriptomic analysis of an in vitro-generated **acoziborole**-resistant *T. brucei* cell line (AcoR) has revealed a significant shift in gene expression, suggesting a form of parasite differentiation as a potential resistance mechanism.^{[2][3][4][5]} The resistant cells exhibit a transcriptome profile that resembles the "stumpy" or procyclic (insect) stage of the parasite, despite retaining the morphology of the bloodstream form (BSF).^{[3][4]} This is characterized by a global upregulation of stumpy- or procyclic-specific genes and a downregulation of BSF-specific genes.^{[3][4]} Notably, no change in the transcript abundance of CPSF3, the drug's target, was observed in the resistant line.^{[2][3][4][8]}

Table 1: Differentially Expressed Genes in **Acoziborole**-Resistant *T. brucei*

Gene Category	Regulation in AcoR cells	Examples	Implication
Procyclic/Stumpy-specific genes	Upregulated	Procyclin surface proteins	Shift towards an insect-stage-like transcriptome, potentially nullifying the metabolic effects of acoziborole. [2] [3] [4]
Bloodstream form (BSF)-specific genes	Downregulated	Variant Surface Glycoproteins (VSGs)	Downregulation of key mammalian-infective stage genes. [3] [4]
Metabolic Genes	Differentially Regulated	Genes involved in ubiquinone and citric acid cycle metabolism	Adaptation to overcome the metabolic perturbations induced by acoziborole. [8]
CPSF3	No significant change	Cleavage and Polyadenylation Specificity Factor 3	Resistance is not associated with altered expression of the drug's primary target. [2] [3] [4] [8]

Table 2: Cross-Resistance and Hypersensitivity Profile of **Acoziborole**-Resistant *T. brucei*

Compound	Effect in AcoR cells	Implication
Sinefungin	Increased Resistance	Sinefungin is a methyltransferase inhibitor, and its cross-resistance with acoziborole suggests a link to the observed perturbations in AdoMet metabolism. [2] [3]
Known Trypanocides	Hypersensitivity	The transcriptomic rewiring in resistant cells may render them more vulnerable to other classes of drugs. [2] [3]

Experimental Protocols

Generation of Acoziborole-Resistant Trypanosoma brucei Cell Line

This protocol describes the in vitro generation of an **acoziborole**-resistant *T. brucei* cell line through continuous exposure to incrementally increasing drug concentrations.

Materials:

- *T. brucei* Lister 427 bloodstream form (BSF) parasites
- HMI-9 medium supplemented with 10% fetal bovine serum
- **Acoziborole** stock solution
- 96-well plates
- Incubator (37°C, 5% CO₂)
- Microscope

Protocol:

- Initiate a culture of wild-type *T. brucei* BSF cells in HMI-9 medium.
- Determine the initial EC50 (half-maximal effective concentration) of **acoziBOROLE** for the wild-type cell line.
- Begin exposing the parasite culture to a sub-lethal concentration of **acoziBOROLE** (e.g., 0.5 x EC50).
- Monitor cell density and motility daily.
- Once the culture adapts and resumes normal growth, incrementally increase the concentration of **acoziBOROLE** in the culture medium.[\[5\]](#)
- Continue this process of stepwise dose escalation over several months.
- After achieving growth in a high concentration of **acoziBOROLE** (e.g., >10 x wild-type EC50), clone the resistant population by limiting dilution to obtain clonal AcoR cell lines.
- Maintain the AcoR cell lines in a medium containing a selective concentration of **acoziBOROLE** (e.g., the concentration at which they were cloned).[\[5\]](#)
- Regularly verify the resistance phenotype by performing EC50 assays and comparing it to the wild-type parental line.

Transcriptomic Analysis by RNA Sequencing (RNA-Seq)

This protocol outlines the steps for performing RNA sequencing to identify differentially expressed genes between wild-type and **acoziBOROLE**-resistant *T. brucei*.

Materials:

- Wild-type and AcoR *T. brucei* cell cultures
- RNA extraction kit (e.g., RNeasy, Qiagen)
- DNase I
- Oligo(dT) magnetic beads for poly(A)+ RNA selection

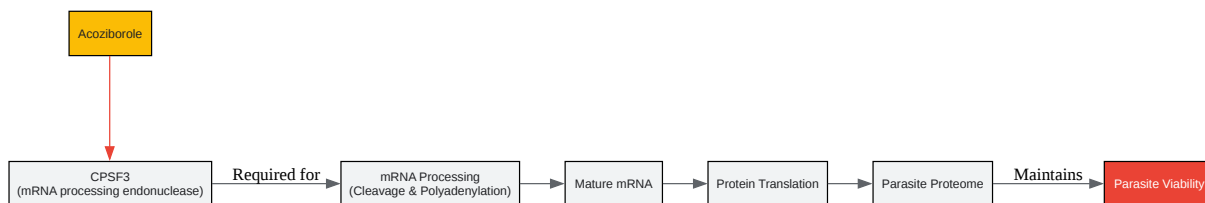
- RNA-Seq library preparation kit (e.g., Illumina TruSeq)
- High-throughput sequencer (e.g., Illumina NovaSeq)

Protocol:

- RNA Extraction:
 - Harvest approximately 1×10^8 trypanosomes from both wild-type and AcoR cultures by centrifugation.
 - Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
 - Perform on-column DNase treatment to remove any contaminating genomic DNA.[\[9\]](#)
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
- mRNA Enrichment:
 - Enrich for polyadenylated mRNA from the total RNA samples using oligo(dT) magnetic beads.[\[9\]](#) This step is crucial as trypanosome total RNA contains a high proportion of ribosomal RNA.
- RNA-Seq Library Preparation:
 - Fragment the enriched mRNA.
 - Synthesize first-strand cDNA using reverse transcriptase and random primers.
 - Synthesize second-strand cDNA.
 - Perform end-repair, A-tailing, and ligation of sequencing adapters.
 - Amplify the library by PCR.
 - Purify and size-select the final library.

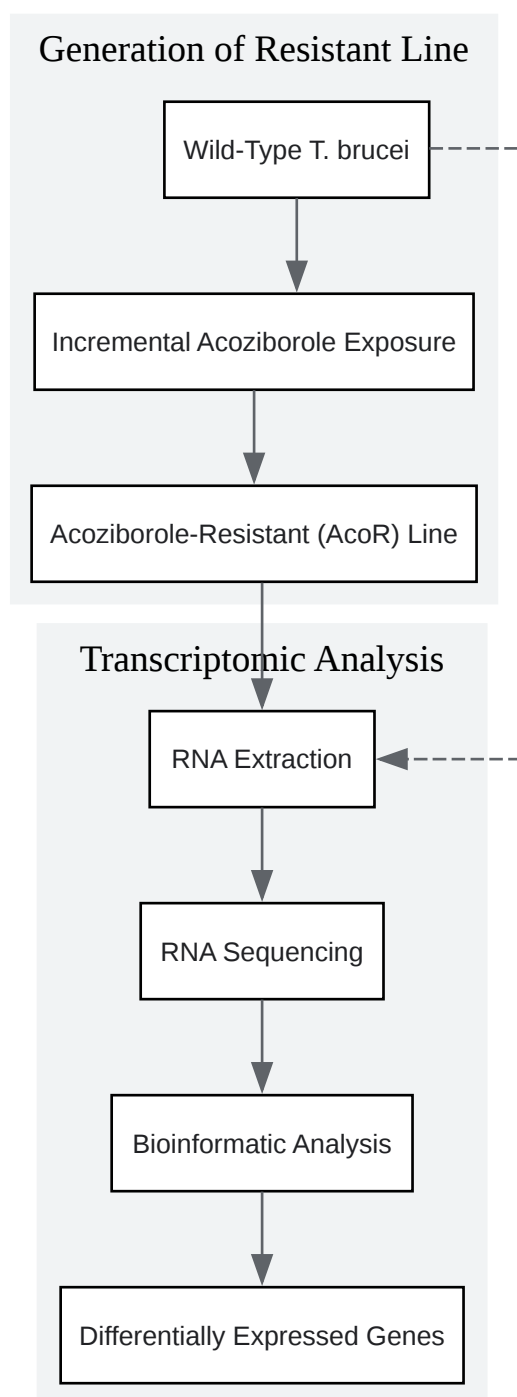
- Sequencing:
 - Quantify the prepared libraries and pool them for sequencing.
 - Perform paired-end sequencing on a high-throughput sequencing platform.
- Data Analysis:
 - Perform quality control of the raw sequencing reads.
 - Align the reads to the *T. brucei* reference genome (e.g., TREU 927).[10]
 - Quantify gene expression levels (e.g., as reads per kilobase of transcript per million mapped reads - RPKM, or transcripts per million - TPM).
 - Identify differentially expressed genes between wild-type and AcoR samples using statistical packages such as DESeq2 or edgeR.
 - Perform gene ontology and pathway analysis to understand the biological significance of the observed transcriptomic changes.

Visualizations



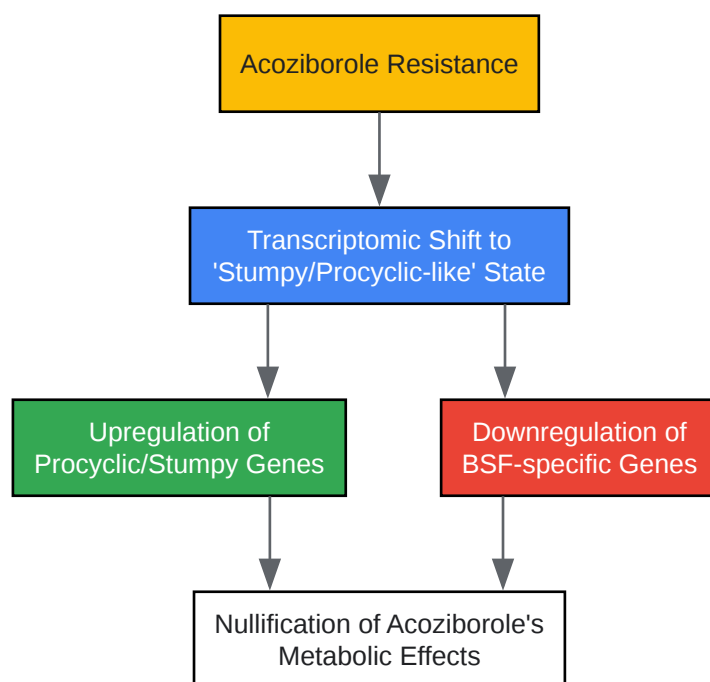
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Caption: **Acoziborole's** mechanism of action targeting CPSF3.



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Caption: Workflow for generating and analyzing **acoziborole**-resistant *T. brucei*.



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Caption: Transcriptomic changes leading to **acoziborole** resistance.

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